(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorinated phenyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated phenyl groups: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the nitrile group: This can be done through the dehydration of amides or the reaction of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl rings, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorinated phenyl groups but lack the furan ring and nitrile group.
Triple-bonded compounds: Such as acetylene and cyanogen, which have different bonding structures but may share some reactivity patterns.
Uniqueness
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to its combination of a furan ring, chlorinated phenyl groups, and a nitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-14-3-1-12(2-4-14)13(11-22)9-16-6-8-19(26-16)17-7-5-15(23(24)25)10-18(17)21/h1-10H/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIIMNJJRYABU-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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